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Compound Name: Parvisoflavanone
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone is a naturally occurring isoflavanone, a class of flavonoids characterized by
a 3-phenylchroman-4-one backbone. Isoflavanones are recognized for their potential biological
activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical
guide provides a comprehensive overview of the chemical structure and known properties of
parvisoflavanone, drawing upon available data and general characteristics of the isoflavanone
class of compounds. Due to a lack of specific experimental data for parvisoflavanone in
publicly accessible literature, some properties are discussed in the context of related
isoflavanones.

Chemical Structure and Nomenclature

Parvisoflavanone is chemically known as 5,7-dihydroxy-3-(4-hydroxy-2,3-
dimethoxyphenyl)chroman-4-one. Its structure features a dihydroxylated A-ring, a B-ring
substituted with one hydroxyl and two methoxy groups, and a heterocyclic C-ring.

Table 1: Chemical Identifiers for Parvisoflavanone[1]
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Identifier

Value

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-2,3-
dimethoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C17H1607

Molecular Weight

332.3 g/mol

Canonical SMILES

COC1=C(C=CC(=C10C)0)C2COC3=CC(=CC(
=C3C2=0)0)0

INChI=1S/C17H1607/c1-22-16-9(3-4-
11(19)17(16)23-2)10-7-24-13-6-8(18)5-

InChl
12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-
2H3

InChlKey KPBUWUOWFRHOIU-UHFFFAOYSA-N

Physicochemical Properties

Specific experimental data on the physicochemical properties of parvisoflavanone, such as

melting point, boiling point, and solubility, are not readily available in the current literature.

However, based on its structure and the properties of similar isoflavonoids, it is expected to be

a crystalline solid at room temperature with limited solubility in water and better solubility in

organic solvents like methanol, ethanol, and DMSO.

Table 2: Computed Physicochemical Properties of Parvisoflavanone[1]

Property Value

XLogP3 2.5

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor Count 7

Rotatable Bond Count 4

Topological Polar Surface Area 124 A2

Heavy Atom Count 24
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Spectroscopic Data

Detailed experimental spectroscopic data for parvisoflavanone is not currently available. The
following sections describe the expected spectral characteristics based on the general
knowledge of isoflavanone structures.

'H NMR Spectroscopy

The proton NMR spectrum of parvisoflavanone would be expected to show distinct signals for
the aromatic protons on the A and B rings, the methoxy groups, and the protons on the
heterocyclic C-ring. The chemical shifts would be influenced by the electronic effects of the
hydroxyl and methoxy substituents.

3C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 17 carbon atoms in the molecule. The
carbonyl carbon (C-4) would resonate at a characteristic downfield shift. The chemical shifts of
the aromatic carbons would be indicative of their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of parvisoflavanone would be expected to exhibit characteristic absorption
bands for the hydroxyl (O-H) stretching vibrations, aromatic C-H stretching, C=0 (carbonyl)
stretching of the chromanone ring, and C-O stretching of the ether and phenol groups.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of
parvisoflavanone. Fragmentation patterns would likely involve cleavages of the heterocyclic
C-ring and loss of substituents from the aromatic rings.

Biological Activities and Signaling Pathways

While no specific studies on the biological activity of parvisoflavanone have been identified,
compounds of the isoflavanone class are known to possess a range of biological effects.

Potential Anti-inflammatory Activity
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Flavonoids, including isoflavonoids, have been reported to exhibit anti-inflammatory properties.
This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of inflammation. Some
flavonoids have been shown to inhibit the activation of NF-kB, thereby downregulating the

expression of pro-inflammatory cytokines and enzymes.
Figure 1: Potential inhibition of the NF-kB signaling pathway by parvisoflavanone.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade
involved in inflammation and other cellular processes. Certain flavonoids can modulate MAPK
signaling, which may contribute to their anti-inflammatory effects.
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Figure 2: Potential modulation of the MAPK signaling pathway by parvisoflavanone.

Potential Anticancer and Antioxidant Activities

Like many flavonoids, parvisoflavanone may possess anticancer and antioxidant properties.
The phenolic hydroxyl groups in its structure are key features that can contribute to radical
scavenging activity. Further research is needed to evaluate these potential activities specifically
for parvisoflavanone.

Experimental Protocols

Specific, validated experimental protocols for the isolation, synthesis, and biological evaluation
of parvisoflavanone are not available in the peer-reviewed literature. The following sections
provide general methodologies that could be adapted for these purposes.
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General Isolation Protocol for Isoflavanones

A general workflow for the isolation of isoflavanones from plant material is outlined below.

Plant Material
(e.g., Caesalpinia paraguariensis)

Extraction
(e.g., Methanol)

(Filtration & Concentration)

.

Solvent Partitioning
(e.g., Hexane, Ethyl Acetate)

l

Column Chromatography
(Silica Gel, Sephadex LH-20)

(Preparative HPLC)

Structural Characterization
(NMR, MS, etc.)

Pure Parvisoflavanone

Click to download full resolution via product page

Figure 3: General workflow for the isolation of parvisoflavanone from a natural source.

Methodology:
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» Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as
methanol or ethanol, at room temperature or under reflux.

» Concentration: The solvent is removed under reduced pressure to yield a crude extract.

» Partitioning: The crude extract is suspended in water and partitioned successively with
solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to
separate compounds based on their polarity.

o Chromatography: The fraction containing the target compound (likely the ethyl acetate or n-
butanol fraction for isoflavanones) is subjected to column chromatography on silica gel or
Sephadex LH-20.

« Purification: Further purification is achieved using preparative High-Performance Liquid
Chromatography (HPLC) to isolate the pure compound.

» Structure Elucidation: The structure of the isolated compound is confirmed using
spectroscopic methods such as NMR (*H, 3C, COSY, HMQC, HMBC), mass spectrometry,
UV-Vis, and IR spectroscopy.

General Synthetic Approach

A plausible synthetic route to parvisoflavanone could involve the construction of the
chromanone core followed by the introduction of the B-ring. A key step would be the formation
of the C2-C3 bond.

Conclusion and Future Directions

Parvisoflavanone is an isoflavanone with a chemical structure that suggests potential for
interesting biological activities. However, a significant gap exists in the scientific literature
regarding its specific physicochemical properties, spectroscopic data, and biological functions.
Future research should focus on the isolation or synthesis of parvisoflavanone to enable
comprehensive experimental characterization. Detailed studies are warranted to investigate its
potential anti-inflammatory, anticancer, and antioxidant activities and to elucidate the underlying
molecular mechanisms and signaling pathways. Such research will be crucial for unlocking the
therapeutic potential of this natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b12098347?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15893896/
https://pubmed.ncbi.nlm.nih.gov/15893896/
https://www.benchchem.com/product/b12098347#parvisoflavanone-chemical-structure-and-properties
https://www.benchchem.com/product/b12098347#parvisoflavanone-chemical-structure-and-properties
https://www.benchchem.com/product/b12098347#parvisoflavanone-chemical-structure-and-properties
https://www.benchchem.com/product/b12098347#parvisoflavanone-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12098347?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12098347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

